What are the physical and chemical properties of Cyclohexanone oxime?
What are the physical and chemical properties of Cyclohexanone oxime?
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexanone (B45756) Oxime
Introduction
Cyclohexanone oxime (CAS No. 100-64-1) is a crucial organic compound with the chemical formula C₆H₁₁NO.[1][2] This white, crystalline solid is a pivotal intermediate in industrial chemistry, most notably in the production of Nylon 6, a widely used polymer.[1][3][4] Its synthesis and reactions, particularly the Beckmann rearrangement, are fundamental topics in organic chemistry. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and key experimental protocols, tailored for researchers, scientists, and professionals in drug development.
Physical Properties
Cyclohexanone oxime typically appears as a white to light tan crystalline solid or prisms.[1][2][3] Its physical characteristics are summarized in the table below. It is stable under normal laboratory conditions but should be stored below +30°C.[3][5][6] It is considered combustible and is incompatible with strong oxidizing agents.[3][6]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO | [1][2] |
| Molar Mass | 113.16 g/mol | [1][2] |
| Appearance | White crystalline solid / Prisms | [1][2][3] |
| Melting Point | 88 - 91 °C (190 - 196 °F) | [1][2][3] |
| Boiling Point | 204 - 210 °C (399 - 410 °F) at 760 mmHg | [1][2][3][7] |
| Solubility in Water | 16 g/kg; also reported as insoluble (<1 mg/mL) | [1][4][7] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, methanol | [3][4][5][8] |
| Density | ~1.0125 g/cm³ | [5][9] |
| Vapor Density | 3.91 (Air = 1) | [2][7] |
| Vapor Pressure | 1.78 Pa at 20 °C | [5] |
| Flash Point | 100 - 110 °C (212 - 230 °F) | [1][10][11] |
| Magnetic Susceptibility (χ) | -71.52·10⁻⁶ cm³/mol | [1][12] |
Note on Solubility: There are conflicting reports regarding its solubility in water. While some sources indicate a specific solubility value (16 g/kg), others classify it as insoluble.[1][7] This discrepancy may be due to different experimental conditions or definitions of solubility. It is generally considered to have low solubility in water.[13]
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of cyclohexanone oxime. Key data from various spectroscopic techniques are summarized below.
| Spectroscopic Technique | Key Features and Observations | Source(s) |
| ¹H NMR | The chemical shifts of the protons indicate different chemical environments within the molecule. | [2][14][15] |
| ¹³C NMR | The spectrum shows distinct peaks for the carbon atoms, including the characteristic C=N carbon at approximately 160.88 ppm. | [2][14][15][16] |
| Infrared (IR) Spectroscopy | O-H stretching band appears around 3187 cm⁻¹. The C=N stretching vibration is observed as a strong band in the region of 1669-1620 cm⁻¹. | [2][14][17] |
| Mass Spectrometry (MS) | The mass spectrum displays a parent molecular ion peak (M+1) at m/z = 113. A significant fragment is observed at m/z = 96, corresponding to the loss of the hydroxyl group (-OH). | [14] |
| Raman Spectroscopy | The FT-Raman spectrum provides complementary vibrational data to the IR spectrum. | [2][14] |
| UV Spectroscopy | UV spectral data is available for cyclohexanone oxime. | [2][17] |
Chemical Properties and Key Reactions
Cyclohexanone oxime exhibits reactivity typical of oximes, characterized by the C=N double bond and the hydroxyl group.
-
Reduction: It can be reduced to form cyclohexylamine (B46788) using reducing agents like sodium amalgam.[1]
-
Hydrolysis: The oxime can be hydrolyzed back to cyclohexanone and hydroxylamine (B1172632) in the presence of an acid like acetic acid.[1]
-
Reactivity with Strong Acids: It reacts violently with fuming sulfuric acid at temperatures above 150 °C (302 °F).[2][4][7]
-
Thermal Stability: Caution is advised during distillation, as explosions have been reported for aldoximes, potentially due to the formation of peroxides, especially in the presence of acid.[4][6][7]
Synthesis via Condensation Reaction
The most common laboratory and industrial synthesis of cyclohexanone oxime involves the condensation reaction between cyclohexanone and hydroxylamine.[1][12] The reaction is typically carried out using a salt of hydroxylamine, such as hydroxylamine hydrochloride, and a base like sodium acetate (B1210297) to generate hydroxylamine in situ.[18]
Caption: Synthesis of Cyclohexanone Oxime.
The Beckmann Rearrangement
The most significant commercial reaction of cyclohexanone oxime is the Beckmann rearrangement, which converts it into ε-caprolactam, the monomer used to produce Nylon 6.[1][12] This rearrangement is catalyzed by strong acids, such as sulfuric acid or oleum.[19][20][21] The mechanism involves the protonation of the hydroxyl group, followed by a concerted migration of the alkyl group anti-periplanar to the departing water molecule, forming a nitrilium ion intermediate, which is then attacked by water.[19]
Caption: Beckmann Rearrangement Mechanism.
Experimental Protocols
Synthesis of Cyclohexanone Oxime
This protocol describes a typical laboratory-scale synthesis.
Materials:
-
Cyclohexanone (5.0 mL)
-
Hydroxylamine hydrochloride (5.0 g)
-
Sodium acetate (7.5 g)
-
Ethanol (25 mL)
-
Distilled water (40 mL)
Procedure:
-
In a 250 mL conical flask, dissolve the hydroxylamine hydrochloride and sodium acetate in 40 mL of distilled water.[18]
-
In a separate beaker, dissolve 5.0 mL of cyclohexanone in 25 mL of ethanol. Ethanol is used to solubilize the cyclohexanone for reaction in the aqueous medium.[18]
-
Add the cyclohexanone-ethanol solution to the aqueous solution of hydroxylamine hydrochloride and sodium acetate.[18]
-
Stir the mixture thoroughly. The formation of the oxime may be spontaneous, or gentle warming may be required.
-
Cool the reaction mixture in an ice bath to induce crystallization of the product. The needle-shaped crystals of cyclohexanone oxime will precipitate.[18]
-
Isolate the crude product by vacuum filtration and wash the crystals with a small amount of cold water.[13][18]
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure cyclohexanone oxime.[18] Dry the purified crystals.
Characterization by Melting Point Determination
Procedure:
-
Ensure the synthesized cyclohexanone oxime is completely dry.
-
Finely powder a small sample of the crystals.
-
Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.
-
Compare the observed melting point range with the literature value (88-91 °C) to assess the purity of the product.[1] A sharp melting point range close to the literature value indicates high purity.
Characterization by Infrared (IR) Spectroscopy
Procedure:
-
Prepare a sample of the dried cyclohexanone oxime. This can be done by creating a KBr (potassium bromide) pellet or by using an ATR (Attenuated Total Reflectance) accessory.
-
For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Obtain the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands:
-
A broad band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration.
-
A sharp, strong band around 1650 cm⁻¹ corresponding to the C=N stretching vibration.
-
Bands in the 2850-2950 cm⁻¹ region corresponding to C-H stretching of the cyclohexane (B81311) ring.
-
Conclusion
Cyclohexanone oxime is a compound of significant industrial and academic interest. Its physical properties are well-documented, and its chemical reactivity, particularly the Beckmann rearrangement, is a cornerstone of polymer chemistry. The experimental protocols provided herein offer a foundation for its synthesis and characterization, which are essential skills for professionals in the chemical sciences. A thorough understanding of these properties is critical for its safe handling, application in synthesis, and the development of new chemical processes.
References
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